"1-chloro-3-(chloromethyl)-5-methylbenzene" properties
"1-chloro-3-(chloromethyl)-5-methylbenzene" properties
An In-depth Technical Guide to 1-chloro-3-(chloromethyl)-5-methylbenzene
Abstract
This technical guide provides a comprehensive analysis of 1-chloro-3-(chloromethyl)-5-methylbenzene, a disubstituted toluene derivative possessing two distinct reactive chlorine atoms. As a benzylic halide, this compound is a valuable intermediate in organic synthesis, particularly for the introduction of the 3-chloro-5-methylbenzyl moiety in the development of novel chemical entities. This document details its structural characteristics, physicochemical properties (both known and extrapolated), plausible synthetic methodologies, and characteristic reactivity. Furthermore, it outlines predictive spectroscopic data for compound verification, discusses critical safety and handling protocols, and provides detailed experimental procedures for its synthesis. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.
Introduction and Structural Elucidation
1-chloro-3-(chloromethyl)-5-methylbenzene is an aromatic compound featuring a benzene ring with three substituents: a chlorine atom, a chloromethyl group, and a methyl group, arranged in a 1, 3, 5-substitution pattern. The presence of the benzylic chloride functionality (-CH₂Cl) is of primary chemical interest, as it serves as a highly reactive site for nucleophilic substitution, making it a versatile building block for constructing more complex molecules. The chloro and methyl groups on the aromatic ring modulate the reactivity of both the benzylic position and the ring itself, influencing reaction kinetics and the regioselectivity of further aromatic substitutions.
Chemical Structure and Nomenclature
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IUPAC Name: 1-chloro-3-(chloromethyl)-5-methylbenzene
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Synonyms: 3-Chloro-5-methylbenzyl chloride; α,3-dichloro-5-methyltoluene
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CAS Number: Not assigned (as of the date of this publication). A specific CAS number for this exact isomer was not found in major chemical databases.
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Molecular Formula: C₈H₈Cl₂
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Molecular Weight: 175.06 g/mol
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol
CAUTION: This reaction involves hazardous materials, including a suspected carcinogen (the product), and should be performed only by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
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Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube for introducing hydrogen chloride gas.
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Reagent Charging: To the flask, add 1-chloro-3-methylbenzene (1.0 eq), paraformaldehyde (1.2 eq), and a catalytic amount of anhydrous zinc chloride (0.1 eq).
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Reaction Initiation: Begin stirring the mixture and gently heat to 55-60 °C. Bubble anhydrous hydrogen chloride gas through the mixture via the gas inlet tube.
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Reaction Monitoring: Maintain the temperature and HCl flow for 4-6 hours. The reaction progress can be monitored by gas chromatography (GC) by periodically taking aliquots from the reaction mixture.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Cautiously pour the mixture over crushed ice to quench the reaction. Transfer the mixture to a separatory funnel.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether (2 x 50 mL). Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
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Purification: The resulting crude oil is purified by vacuum distillation to yield the final product, 1-chloro-3-(chloromethyl)-5-methylbenzene.
Reactivity and Mechanistic Insights
The reactivity of this molecule is dominated by the benzylic chloride, a functional group known for its utility in forming new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Substitution at the Benzylic Carbon
The chloromethyl group is an excellent electrophilic site. The C-Cl bond is polarized, and the carbon atom is susceptible to attack by a wide range of nucleophiles. Benzyl halides can react via both Sₙ1 and Sₙ2 mechanisms.[1][2]
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Sₙ1 Pathway: The loss of the chloride ion generates a secondary benzylic carbocation. This cation is stabilized by resonance, with the positive charge delocalized into the aromatic ring. The presence of the electron-donating methyl group at C5 further stabilizes this intermediate, favoring the Sₙ1 pathway, especially with weak nucleophiles in polar protic solvents.
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Sₙ2 Pathway: Strong nucleophiles in polar aprotic solvents can attack the benzylic carbon in a concerted displacement of the chloride ion.[2] The transition state of this reaction is stabilized by the overlap of the p-orbitals of the aromatic ring.[1]
Due to these properties, 1-chloro-3-(chloromethyl)-5-methylbenzene is an effective alkylating agent for nucleophiles such as amines, alcohols, thiols, and carbanions, providing a robust method for introducing the 3-chloro-5-methylbenzyl group.
Electrophilic Aromatic Substitution
Further substitution on the aromatic ring is also possible, although it generally requires harsher conditions than reactions at the benzylic site. The directing effects of the existing substituents must be considered:
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-CH₃ (Methyl): Activating, ortho, para-director.
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-Cl (Chloro): Deactivating, ortho, para-director.
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-CH₂Cl (Chloromethyl): Deactivating, meta-director.
The positions ortho to the methyl group (C4 and C6) are the most activated sites for subsequent electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts).
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on established principles and data from analogous structures. These values are essential for the structural confirmation of the synthesized compound.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Aromatic | ~7.2-7.3 | s | H-2, H-4, H-6 |
| Benzylic | ~4.55 | s | -CH ₂Cl |
| Methyl | ~2.35 | s | -CH ₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Aromatic | ~140 | C-CH₃ |
| Aromatic | ~139 | C-CH₂Cl |
| Aromatic | ~135 | C-Cl |
| Aromatic | ~127-130 | C-H |
| Benzylic | ~45 | -C H₂Cl |
| Methyl | ~21 | -C H₃ |
| IR Spectroscopy | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | C-H stretch (aromatic) | |
| 2980-2850 | C-H stretch (aliphatic) | |
| 1600, 1480 | C=C stretch (aromatic ring) | |
| 880-820 | C-H bend (out-of-plane, isolated H) | |
| 800-600 | C-Cl stretch |
| Mass Spectrometry | Predicted m/z | Fragment |
| 174/176/178 | [M]⁺ (Molecular ion with isotope pattern for 2 Cl atoms) | |
| 139/141 | [M-Cl]⁺ (Loss of benzylic chlorine, forms stable benzylic cation) | |
| 104 | [M-Cl-Cl]⁺ or [M-CH₂Cl]⁺ (Further fragmentation) |
Safety, Handling, and Storage
DANGER: As a benzylic halide, 1-chloro-3-(chloromethyl)-5-methylbenzene should be treated as a hazardous substance. It is expected to be a lachrymator, corrosive, and toxic.
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Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat.
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Handling: Avoid inhalation of vapors and contact with skin and eyes. It is likely to cause severe irritation and burns.[3] Handle as a suspected carcinogen. Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.[3]
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First Aid:
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
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Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Store under an inert atmosphere if possible to prevent hydrolysis.
Conclusion
1-chloro-3-(chloromethyl)-5-methylbenzene is a strategically substituted aromatic halide with significant potential as a synthetic intermediate. Its primary utility lies in the reactivity of its benzylic chloride group, which allows for the facile introduction of the 3-chloro-5-methylbenzyl moiety into a variety of molecular scaffolds. While direct experimental data on this specific isomer is limited, its properties, synthesis, and reactivity can be reliably predicted from the well-established chemistry of its structural analogues. The synthetic protocols and safety information provided herein offer a solid foundation for researchers and drug development professionals to safely produce and utilize this versatile chemical building block.
References
- ChemBK. (2025, August 19). 1-CHLORO-3-METHYLBENZENE - Physico-chemical Properties.
- Quora. (2023, May 11). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?
- Scribd. Benzyl Chloride Reactivity in SN1 and SN2.
- Future4200. (n.d.). SN2 Reactions of Nitranions with Benzyl Chlorides.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 1,3-Dichloro-5-(chloromethyl)benzene.
- NIST WebBook. (n.d.). Benzene, 1-chloro-3-(chloromethyl)-.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-methyl- (CAS 108-41-8).
- Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.
- INCHEM. (n.d.). ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE.
- NIST WebBook. (n.d.). Benzene, 1-chloro-3-methyl-.
